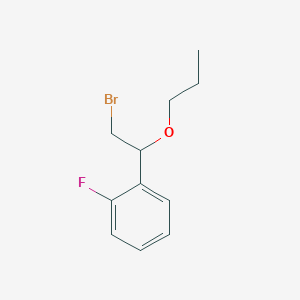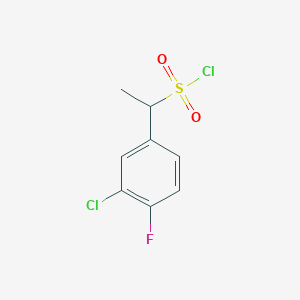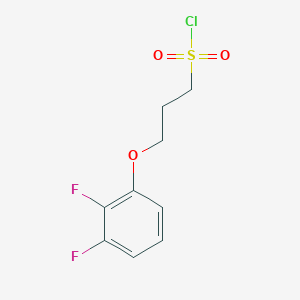
3-(2-(4-Bromophenoxy)ethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Bromophenoxy)ethoxy)azetidine is a chemical compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromophenoxyethoxy group attached to it
Méthodes De Préparation
The synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with azetidine under suitable conditions to yield the final product . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-(2-(4-Bromophenoxy)ethoxy)azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(2-(4-Bromophenoxy)ethoxy)azetidine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(2-(4-Bromophenoxy)ethoxy)azetidine involves its interaction with molecular targets through its functional groups. The bromophenoxy group can participate in various binding interactions, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions and reactions can modulate biological pathways and molecular targets, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-(4-Bromophenoxy)ethoxy)azetidine include other azetidine derivatives and bromophenoxy compounds. For example:
3-(2-(4-Chlorophenoxy)ethoxy)azetidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-(4-Fluorophenoxy)ethoxy)azetidine: Similar structure but with a fluorine atom instead of bromine.
3-(2-(4-Methylphenoxy)ethoxy)azetidine: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
3-[2-(4-bromophenoxy)ethoxy]azetidine |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2 |
Clé InChI |
DQNRXPYPSHDTMH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCCOC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)
